molecular formula C8H10O2 B1659956 Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid CAS No. 697-25-6

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid

Cat. No. B1659956
CAS RN: 697-25-6
M. Wt: 138.16 g/mol
InChI Key: GEWBSMIHSOBORP-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 697-25-6 . It has a molecular weight of 138.17 . The compound is stored at a temperature of 4 degrees and is available in the form of a powder .


Molecular Structure Analysis

The IUPAC Standard InChI for Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is InChI=1S/C8H10O2/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H,9,10) . The molecular structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a powder that is stored at a temperature of 4 degrees . The compound has a molecular weight of 138.17 .

Safety and Hazards

The safety information available indicates that Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWBSMIHSOBORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304824
Record name Tricyclo[2.2.1.0~2,6~]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid

CAS RN

697-25-6
Record name NSC167495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[2.2.1.0~2,6~]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 2
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 3
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 4
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 5
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 6
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid

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